Cas no 1852576-39-6 (Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel-)

Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel-, is a stereochemically defined bicyclic compound featuring a fused cyclopentane-pyrrolidine core. Its rigid, saturated structure and ester functionality make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or chiral scaffolds. The (1R,3aS,6aR)-relative configuration ensures consistent stereochemical outcomes in asymmetric reactions. The methyl ester group enhances solubility and reactivity for further derivatization, such as hydrolysis or amidation. This compound is suited for pharmaceutical research, where its constrained geometry may impart desirable biological properties. High purity and defined stereochemistry support reproducible results in medicinal chemistry and catalyst design applications.
Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel- structure
1852576-39-6 structure
Product Name:Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel-
CAS No:1852576-39-6
MF:C9H15NO2
MW:169.220902681351
CID:6469948
Update Time:2025-06-08

Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel-
    • Inchi: 1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1
    • InChI Key: WOWYWKFLNLXEHU-BWZBUEFSSA-N
    • SMILES: N1C[C@@]2([H])CCC[C@@]2([H])[C@@H]1C(OC)=O

Experimental Properties

  • Density: 1.080±0.06 g/cm3(Predicted)
  • Boiling Point: 236.5±23.0 °C(Predicted)
  • pka: 9.44±0.40(Predicted)

Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel- Pricemore >>

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Additional information on Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel-

Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel (CAS No. 1852576-39-6): A Comprehensive Overview in Modern Chemical Biology

Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel, identified by its CAS number 1852576-39-6, is a structurally complex and intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique arrangement of rings and substituents in its molecular structure makes it a promising candidate for further exploration in various therapeutic areas.

The< strong>nomenclature of this compound provides valuable insights into its chemical characteristics. The term Cyclopenta[c]pyrrole indicates the presence of a pentalactic ring fused to a pyrrole ring, while the suffix "-carboxylic acid, octahydro-" suggests the presence of an octahydro group attached to a carboxylic acid moiety. The methyl ester functionality further modifies the molecule's properties, enhancing its solubility and reactivity. The stereochemical designations (1R,3aS,6aR)-rel indicate specific chiral centers within the molecule, which are crucial for its biological activity and interaction with biological targets.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. The< strong>Cyclopenta[c]pyrrole scaffold has been particularly studied for its potential in developing novel therapeutic agents. Several derivatives of this scaffold have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in metabolic diseases, cancer, and infectious diseases. The methyl ester group in this compound may play a critical role in modulating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The< strong>octahydro group attached to the carboxylic acid moiety may enhance binding affinity to biological targets by providing additional hydrogen bonding opportunities. Additionally, the chiral centers at positions 1R, 3aS, and 6aR contribute to the molecule's specificity and selectivity. These features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

The< strong>carboxylic acid functionality is particularly noteworthy as it can participate in various chemical reactions that are useful for drug development. For instance, it can be converted into esters or amides, which are common pharmacophores in many approved drugs. The< strong>methyl ester group may also serve as a handle for further derivatization using enzymatic or chemical methods. These modifications can be tailored to improve pharmacological properties such as potency, selectivity, and pharmacokinetics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like< strong>Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel. These tools allow for virtual screening of large libraries of compounds to identify potential hits that can be further optimized. Such high-throughput virtual screening methods have significantly accelerated the drug discovery process by reducing the time and cost associated with experimental testing.

The stereochemistry of this compound is another critical factor that influences its biological activity. The specific arrangement of chiral centers at positions 1R, 3aS, and 6aR is likely to be crucial for its interaction with biological targets such as enzymes or receptors. Any changes in these stereochemical configurations could significantly alter its pharmacological properties. Therefore, understanding and controlling these stereochemical aspects are essential for successful drug development.

In conclusion,< strong>Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, (1R,3aS,6aR)-rel represents a fascinating compound with significant potential in modern chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule for drug discovery. By leveraging recent advancements in computational chemistry and molecular modeling techniques combined with traditional experimental approaches, researchers can accelerate the development of novel therapeutic agents based on this promising scaffold.

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